4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and an amine group attached to a pyrazole ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the difluoroethyl group:
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The amine group can participate in coupling reactions, such as the formation of amides or ureas, using reagents like carbodiimides or isocyanates.
Common reagents used in these reactions include bromine, N-bromosuccinimide, difluoroethyl halides, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine hydrochloride depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions. The amine group can form hydrogen bonds with the target, further stabilizing the interaction.
Comparison with Similar Compounds
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:
4-bromo-1-(2,2-difluoroethyl)-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrazole ring.
Ethyl bromodifluoroacetate: This compound contains a difluoroethyl group and a bromine atom but lacks the pyrazole ring and amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2408972-64-3 |
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Molecular Formula |
C5H7BrClF2N3 |
Molecular Weight |
262.48 g/mol |
IUPAC Name |
4-bromo-2-(2,2-difluoroethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H6BrF2N3.ClH/c6-3-1-10-11(5(3)9)2-4(7)8;/h1,4H,2,9H2;1H |
InChI Key |
GHOWJIJAENMZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1Br)N)CC(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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